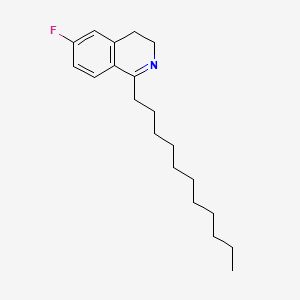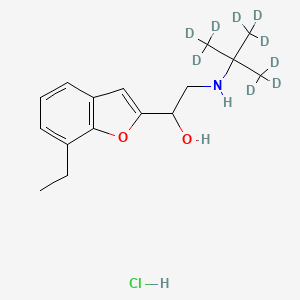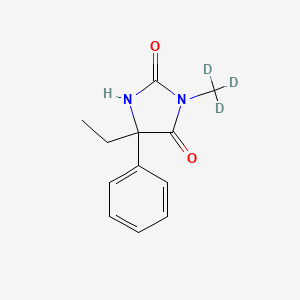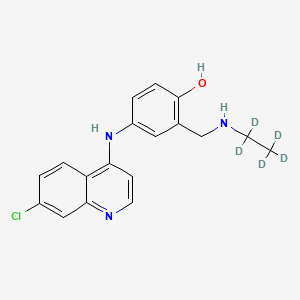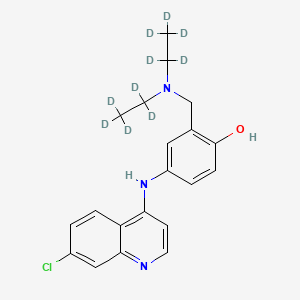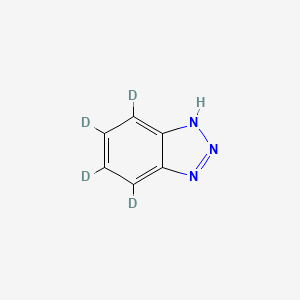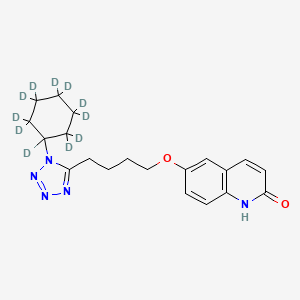
Saccharocarcin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saccharocarcin A (SCA) is a novel compound derived from a natural product, Saccharomyces cerevisiae, that has been shown to possess a variety of potential therapeutic applications. SCA is a polysaccharide-based compound composed of glucose and galactose, and its potential applications range from the treatment of cancer to the prevention of cardiovascular diseases.
科学的研究の応用
1. Antibacterial Properties
Saccharocarcin A, along with other saccharocarcins, has been found to possess antibacterial properties. A study identified that saccharocarcins were active against various bacteria such as Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis. Notably, these compounds demonstrated no cytotoxicity at concentrations up to 1.0 microgram/ml (Horan et al., 1997).
2. Structural and Physico-Chemical Properties
Research on this compound includes detailed studies on its physico-chemical properties and structure. One study specifically investigated the structural aspects of saccharocarcins, highlighting their unique chemical composition and the presence of novel sugar-amide at C-17 (Hegde et al., 1997).
3. Application in Synthesis and Drug Development
This compound has been used as a precursor in the synthesis of other compounds, demonstrating its potential application in drug development. For instance, a synthesis study aimed at understanding the relative configuration of Saccharocarcin E sugar utilized this compound as a part of the process (Langner et al., 2003).
4. Role in Erythromycin Production
This compound is related to the production of erythromycin, a widely used antibiotic. Research on the genome of Saccharopolyspora erythraea, a bacterium used for erythromycin production, revealed insights into its genetics and the biosynthesis of secondary metabolites like saccharocarcins (Oliynyk et al., 2007).
生化学分析
Biochemical Properties
Saccharocarcin A interacts with various enzymes and proteins. Versipelostatin, a compound structurally related to this compound, was shown to inhibit transcription from the promoter of GRP78, a gene that is activated as part of a stress signaling pathway under glucose deprivation resulting in unfolded protein response (UPR) . Another related compound, Tetrocarcin A, appears to target the phosphatidylinositide-3’-kinase/Akt signaling pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to have pronounced activity against Gram-positive bacteria and Chlamydia trachomatis . The UPR-inhibitory action of Versipelostatin, a related compound, was seen only in conditions of glucose deprivation and caused selective and massive killing of the glucose-deprived cells .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with various biomolecules. The structures of this compound and its analogs were determined by their spectral data, and chemical degradation . All these compounds are derived from two modified tetronic acid homologs which differ from other tetronic acids by having an ethyl or propyl side chain at C-23 and a methyl group at C-16 .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Saccharocarcin A involves several steps including the formation of a key intermediate, which is then used to form the final product.", "Starting Materials": [ "D-glucose", "L-tyrosine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)", "triethylamine", "dichloromethane", "acetic anhydride", "sodium hydride", "methyl iodide", "palladium(II) acetate", "copper(II) acetate", "sodium ascorbate", "tri-n-butylphosphine", "methyl acrylate", "tetrakis(triphenylphosphine)palladium(0)", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Protection of the hydroxyl group in D-glucose with acetic anhydride and sodium hydride.", "Formation of the key intermediate by reacting the protected D-glucose with L-tyrosine, DDQ, and triethylamine in dichloromethane.", "Alkylation of the key intermediate with methyl iodide using palladium(II) acetate, copper(II) acetate, and sodium ascorbate as catalysts.", "Reduction of the resulting imine with sodium borohydride.", "Deprotection of the hydroxyl group in the intermediate with sodium hydroxide and hydrochloric acid.", "Coupling of the intermediate with methyl acrylate using tetrakis(triphenylphosphine)palladium(0) as a catalyst.", "Hydrolysis of the resulting ester with sodium hydroxide.", "Purification of the final product by column chromatography using a mixture of dichloromethane and methanol as the eluent." ] } | |
CAS番号 |
158475-32-2 |
分子式 |
C67H101NO20 |
分子量 |
1240.532 |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-51-26-47(72)59(37(9)80-51)85-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22+,34-24+,62-54+/t31-,32?,33-,35-,36+,37+,38+,39-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,55+,56+,57-,58-,59+,60+,61-,65-,66+,67-/m0/s1 |
InChIキー |
QQZJNABARVXBJD-IXCNRNCNSA-N |
SMILES |
CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C |
外観 |
White solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





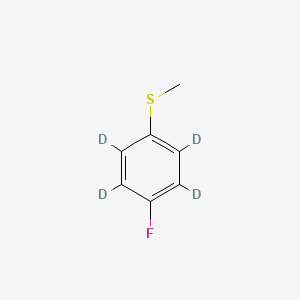
![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)
